molecular formula C12H24N4O4 B1222249 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) CAS No. 61551-69-7

2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide)

Cat. No.: B1222249
CAS No.: 61551-69-7
M. Wt: 288.34 g/mol
InChI Key: WVFLGSMUPMVNTQ-UHFFFAOYSA-N
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Description

2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide), also known as 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide), is a useful research compound. Its molecular formula is C12H24N4O4 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 668415. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) plays a crucial role in biochemical reactions by acting as a radical initiator. It interacts with various enzymes and proteins, facilitating the formation of free radicals that drive polymerization. The compound’s interaction with biomolecules is primarily through the generation of radicals, which can then react with other molecules to form new chemical bonds. This process is essential in the synthesis of polymers and other complex biochemical structures .

Cellular Effects

The effects of 2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) on cells are multifaceted. It influences cell function by generating free radicals, which can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to produce radicals can lead to oxidative stress, impacting various cellular processes. Additionally, its interaction with cellular components can result in changes in cell morphology and function .

Molecular Mechanism

At the molecular level, 2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) exerts its effects through the decomposition into free radicals. These radicals can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to generate radicals makes it a powerful tool for studying radical-mediated biochemical processes and understanding the underlying mechanisms of polymerization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) change over time due to its stability and degradation properties. The compound has a 10-hour half-life at 86°C, indicating its relatively stable nature under controlled conditions. Over time, the degradation of the compound can lead to a decrease in its radical-generating capacity, impacting long-term experiments and studies .

Dosage Effects in Animal Models

The effects of 2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) vary with different dosages in animal models. At lower doses, the compound can effectively initiate polymerization without causing significant adverse effects. At higher doses, it may lead to toxic effects due to the excessive generation of free radicals. These threshold effects are crucial for determining the safe and effective use of the compound in various applications .

Transport and Distribution

The transport and distribution of 2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) within cells and tissues are influenced by its solubility and interaction with transporters and binding proteins. The compound’s water solubility allows it to be easily transported within the cellular environment, where it can interact with various biomolecules and accumulate in specific cellular compartments .

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-[[1-(2-hydroxyethylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O4/c1-11(2,9(19)13-5-7-17)15-16-12(3,4)10(20)14-6-8-18/h17-18H,5-8H2,1-4H3,(H,13,19)(H,14,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFLGSMUPMVNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCO)N=NC(C)(C)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074580
Record name Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl-
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Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl-
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CAS No.

61551-69-7
Record name 2,2′-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide]
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Record name 2,2'-Azobis(N-(2-hydroxyethyl)-2-methylpropionamide)
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Record name 61551-69-7
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Record name Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl-
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Record name Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl-
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Record name 2,2'-azobis[N-(2-hydroxyethyl)-2-methylpropionamide]
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Record name 2,2'-Azobis(N-(2-hydroxyethyl)-2-methylpropionamide)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: VA-086 is primarily employed as a water-soluble radical initiator in various polymerization reactions. [, , , , , , , ] It thermally decomposes to generate free radicals, initiating the polymerization of monomers like acrylamide and styrene.

A:* Molecular Formula: C10H22N4O4* Molecular Weight: 262.31 g/mol* Spectroscopic Data: While the provided abstracts don't offer specific spectroscopic details, 1H NMR analysis confirms the presence of azo groups in polymers synthesized using VA-086 as an initiator. [, ]

A: Research comparing VA-086 to 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) found that VA-086 generates free radicals at a significantly faster rate. [] While the exact structural basis for this difference isn't explicitly stated in the provided abstracts, it suggests that the N-(2-hydroxyethyl)propionamide groups in VA-086 might contribute to a faster decomposition rate compared to the amidinopropane groups in AAPH.

A: Researchers successfully synthesized polystyrene-silica core-shell nanocomposite particles using VA-086 as an initiator in Pickering emulsion polymerization. [] This highlights the compound's compatibility and effectiveness in synthesizing organic-inorganic nanocomposite materials.

A: Studies using a similar azo initiator, 2,2'-azobis(2-methylpropionamidine), demonstrated enhanced radical generation rates (Ri) at low pH in SDS micelles. [] This enhancement is attributed to Coulombic repulsion between protonated radicals, suggesting a potential pH dependency of radical generation for VA-086 as well.

A: Yes, incorporating VA-086 into the polymer backbone introduces temperature-sensitive azo linkages. [] These linkages break down at elevated temperatures, leading to degradation of the polymer into smaller fragments. This controlled degradation characteristic can be advantageous for specific applications.

A: While the provided abstracts don't explicitly address the toxicity of VA-086, a study using a related compound, 2,2′-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (AIPH), demonstrated increased oxidative stress markers in rats after prolonged exposure. [] This highlights the need for careful consideration of potential toxicity when working with azo compounds, including VA-086.

ANone: Various techniques are mentioned throughout the abstracts, including:

  • 1H NMR: To confirm the presence of azo groups in synthesized polymers. [, ]
  • DSC (Differential Scanning Calorimetry): To analyze thermal properties of polymers synthesized with VA-086. [, ]
  • SEM (Scanning Electron Microscopy) & Cryo-TEM (Cryogenic Transmission Electron Microscopy): To visualize the morphology of nanocomposite particles synthesized using VA-086. [, ]
  • TGA (Thermogravimetric Analysis): To determine the composition of nanocomposite particles. []
  • X-Ray Diffraction: To analyze the structure of materials synthesized using VA-086. []

A: Researchers utilized VA-086 to create a thrombin-immobilized polyacrylamide gel within a microfluidic electrophoresis chip for specific entrapment and analysis of thrombin aptamers. [] This demonstrates the compound's applicability in developing miniaturized analytical devices.

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